molecular formula C8H15N3 B12856875 N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine

N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B12856875
M. Wt: 153.22 g/mol
InChI Key: XSBRWWSLACCWOK-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atom, along with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine typically involves the reaction of pyrazole derivatives with ethyl and methyl amines. One common method is the alkylation of pyrazole with ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine
  • N-Methyl-2-(1H-pyrazol-1-yl)ethanamine
  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Uniqueness

N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-3-11(2)5-4-8-6-9-10-7-8/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

XSBRWWSLACCWOK-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC1=CNN=C1

Origin of Product

United States

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